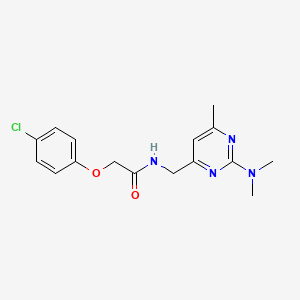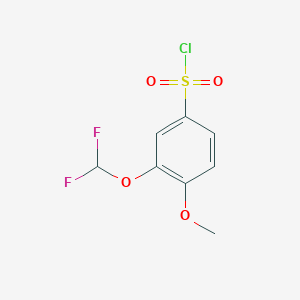![molecular formula C18H12ClF2N3OS B2986887 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide CAS No. 893932-77-9](/img/structure/B2986887.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H12ClF2N3OS and its molecular weight is 391.82. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicide Development
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide: may serve as a lead compound in the development of fungicides. Its structural similarity to pyraclostrobin, a fungicide used against a wide range of plant pathogens, suggests it could inhibit mitochondrial respiration in fungi, which is crucial for their survival .
Food Safety Monitoring
The compound’s potential fungicidal properties make it relevant for food safety applications. It could be used to monitor residual traces in agricultural products, ensuring they are free from harmful levels of fungicides .
Pesticide Residue Analysis
Given the importance of detecting pesticide residues in food, this compound could be part of a method development for the qualitative and semi-quantitative detection of fungicide residues, utilizing techniques like surface-enhanced Raman spectroscopy .
Environmental Impact Studies
The environmental impact of new pesticides is a significant concern. This compound could be used in studies to understand the dissipation kinetics and safety evaluation of new fungicides in various ecosystems .
Antileishmanial and Antimalarial Research
Compounds with similar structures have been evaluated for their antileishmanial and antimalarial activities. This suggests a potential application in the synthesis of new treatments for these diseases .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to understand its interaction with biological targets, which is essential for drug design and discovery processes .
Mechanism of Action
Target of Action
The compound, also known as Pyraclostrobin , is primarily used as a fungicide in agriculture . It targets major plant pathogens including Botrytis cinerea and Alternaria alternata . These fungi are responsible for various plant diseases, affecting the yield and quality of crops.
Mode of Action
Pyraclostrobin belongs to the strobilurin class of fungicides, which are known as quinone outside inhibitors (QoI) . The mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .
Biochemical Pathways
The inhibition of mitochondrial respiration disrupts important cellular biochemical processes. The blockage of electron transfer within the respiratory chain prevents the production of ATP, an essential energy molecule for cellular functions. This leads to the cessation of fungal growth and eventually, the death of the fungal cells .
Result of Action
The result of Pyraclostrobin’s action is the effective control of major plant pathogens, thereby protecting crops and improving agricultural yield . Resistant populations have been identified, such as botrytis cinerea on various crops in the carolinas, northern germany, and florida, and alternaria alternata on pistachio vera in california .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyraclostrobin. For instance, it’s known to be of temporary and low toxicity, but it is likely to bioaccumulate in aquatic organisms . . These factors can impact the environmental footprint and long-term efficacy of Pyraclostrobin.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3OS/c19-11-2-4-12(5-3-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-1-6-14(20)15(21)7-10/h1-7H,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAQFBFDWZEWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)
![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)

![methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2986811.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate](/img/structure/B2986813.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2986815.png)
![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986819.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986820.png)
![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)
![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)
![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)